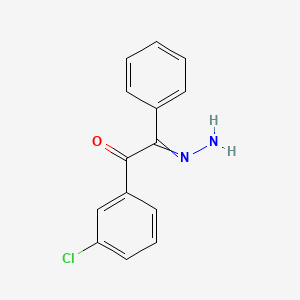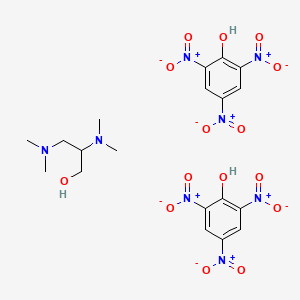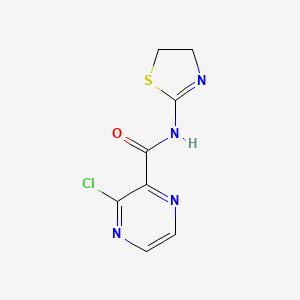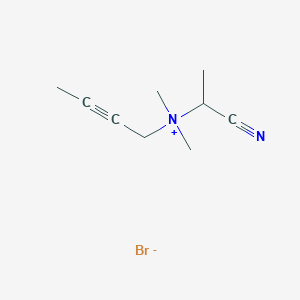![molecular formula C10H14O5 B14520811 (5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate CAS No. 62644-42-2](/img/structure/B14520811.png)
(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of an oxo group, an isopropyl group, and an acetate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate typically involves the reaction of a precursor compound with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the precursor to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new therapeutic agents for various diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as pharmaceutical intermediates. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of (5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Oxo-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate
- (5-Oxo-4-ethyl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate
Uniqueness
Compared to similar compounds, (5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate is unique due to its isopropyl group, which can influence its reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62644-42-2 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(5-oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate |
InChI |
InChI=1S/C10H14O5/c1-4(2)7-6(12)8-9(14-8)10(15-7)13-5(3)11/h4,7-10H,1-3H3 |
InChI Key |
FNWCVHDSZFUCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)C2C(O2)C(O1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14520730.png)

![[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520739.png)
![N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14520755.png)
![Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene](/img/structure/B14520763.png)

![Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14520770.png)
![2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14520775.png)
![2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14520780.png)

![4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane](/img/structure/B14520788.png)
![11-Fluorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14520791.png)

![1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]-](/img/structure/B14520804.png)
